N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: is a synthetic organic compound with a molecular weight of 221.3 g/mol . This compound is primarily used in research and development settings, particularly within the pharmaceutical industry . Its structure includes a benzoxepin ring, which is a seven-membered ring containing oxygen and nitrogen atoms, contributing to its unique chemical properties.
Preparation Methods
The synthesis of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of methoxy and dimethyl substituents to achieve the desired structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be compared with other benzoxepin derivatives and similar heterocyclic compounds. Some similar compounds include:
Naphthalene derivatives: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Indole derivatives: These compounds have a different ring structure but can exhibit similar biological activities
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-7-10(2)13-11(8-9)12(14-15-3)5-4-6-16-13/h7-8,12,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDYKCYUNBSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCO2)NOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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